1-(4-((3-((4-Fluorophenyl)sulfonyl)piperidin-1-yl)sulfonyl)phenyl)ethanone
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Overview
Description
1-(4-((3-((4-Fluorophenyl)sulfonyl)piperidin-1-yl)sulfonyl)phenyl)ethanone is a complex organic compound characterized by the presence of a fluorophenyl group, a sulfonyl group, and a piperidine ring. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-((3-((4-Fluorophenyl)sulfonyl)piperidin-1-yl)sulfonyl)phenyl)ethanone typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the sulfonylation of a piperidine derivative with a fluorophenyl sulfonyl chloride, followed by further functionalization to introduce the ethanone group. The reaction conditions often require the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance production rates and consistency.
Chemical Reactions Analysis
Types of Reactions
1-(4-((3-((4-Fluorophenyl)sulfonyl)piperidin-1-yl)sulfonyl)phenyl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.
Scientific Research Applications
1-(4-((3-((4-Fluorophenyl)sulfonyl)piperidin-1-yl)sulfonyl)phenyl)ethanone has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases, leveraging its unique chemical structure.
Industry: The compound may be used in the development of new materials or as a precursor in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of 1-(4-((3-((4-Fluorophenyl)sulfonyl)piperidin-1-yl)sulfonyl)phenyl)ethanone involves its interaction with specific molecular targets within biological systems. The fluorophenyl and sulfonyl groups play crucial roles in binding to enzymes or receptors, modulating their activity. The piperidine ring may enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability and efficacy.
Comparison with Similar Compounds
Similar Compounds
1-(4-Fluorophenylsulfonyl)piperidine: Shares the fluorophenyl and sulfonyl groups but lacks the ethanone moiety.
1-(4-Methylphenylsulfonyl)piperidine: Similar structure with a methyl group instead of a fluorine atom.
1-(4-Ethylphenylsulfonyl)piperidine: Contains an ethyl group in place of the fluorine atom.
Uniqueness
1-(4-((3-((4-Fluorophenyl)sulfonyl)piperidin-1-yl)sulfonyl)phenyl)ethanone is unique due to the combination of its fluorophenyl, sulfonyl, and ethanone groups, which confer distinct chemical and biological properties. This unique structure allows for specific interactions with biological targets, making it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
1-[4-[3-(4-fluorophenyl)sulfonylpiperidin-1-yl]sulfonylphenyl]ethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20FNO5S2/c1-14(22)15-4-8-18(9-5-15)28(25,26)21-12-2-3-19(13-21)27(23,24)17-10-6-16(20)7-11-17/h4-11,19H,2-3,12-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCEDUKYXKHKBPE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)S(=O)(=O)N2CCCC(C2)S(=O)(=O)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20FNO5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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